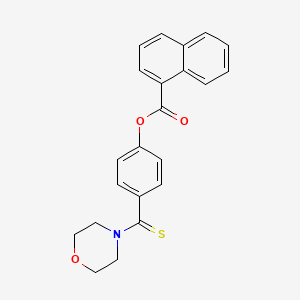
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE
Descripción general
Descripción
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a carbothioyl group, and a naphthalene carboxylate moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable phenyl isothiocyanate to form the morpholine-4-carbothioyl intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which play roles in the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have beneficial effects in conditions like anxiety, pain, and neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: This compound shares the morpholine and carbothioyl groups but has a benzoic acid moiety instead of a naphthalene carboxylate.
2-methoxy-5-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate: This compound has a similar structure but includes a methoxy group on the phenyl ring.
Uniqueness
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of a morpholine ring, carbothioyl group, and naphthalene carboxylate moiety
Propiedades
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22(20-7-3-5-16-4-1-2-6-19(16)20)26-18-10-8-17(9-11-18)21(27)23-12-14-25-15-13-23/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUTFIDLBIJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one](/img/structure/B3568133.png)
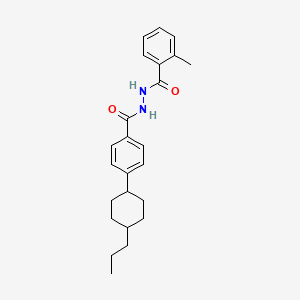
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3568142.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B3568165.png)
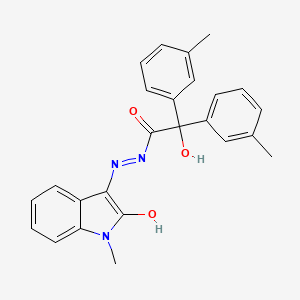
![2-Amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B3568184.png)
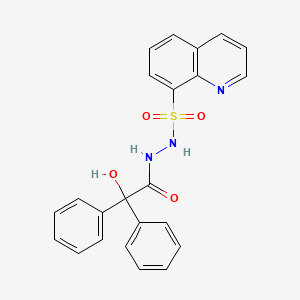
![5-phenyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3568190.png)
![2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide](/img/structure/B3568192.png)
![3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3568198.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3568206.png)
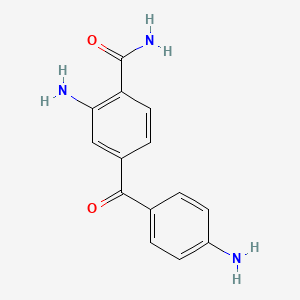
![diethyl 5-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3568212.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B3568219.png)
